

Aminoethoxyethanol as a bifunctional molecule amine and alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminoethoxyethanol*

Cat. No.: *B8391809*

[Get Quote](#)

An In-depth Technical Guide to **Aminoethoxyethanol**: A Bifunctional Molecule

Introduction

2-(2-Aminoethoxy)ethanol, also known as diethylene glycolamine (DGA) or diglycolamine, is a versatile organic compound valued for its bifunctional nature.^{[1][2]} Its structure incorporates both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, allowing it to participate in a wide range of chemical reactions characteristic of both amines and alcohols.^{[1][3]} This dual functionality makes it a crucial intermediate and building block in various fields, including pharmaceuticals, gas treatment, polymer chemistry, and the synthesis of surfactants and corrosion inhibitors.^{[1][4][5][6]} This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical and Toxicological Properties

Aminoethoxyethanol is a colorless to light yellow, slightly viscous liquid with a mild, fish-like amine odor.^{[4][5][7]} It is stable under normal conditions but is hygroscopic.^[1] Its complete miscibility with water and alcohols is a key property for many of its applications.^{[1][5]}

Table 1: Physicochemical Properties of **Aminoethoxyethanol**

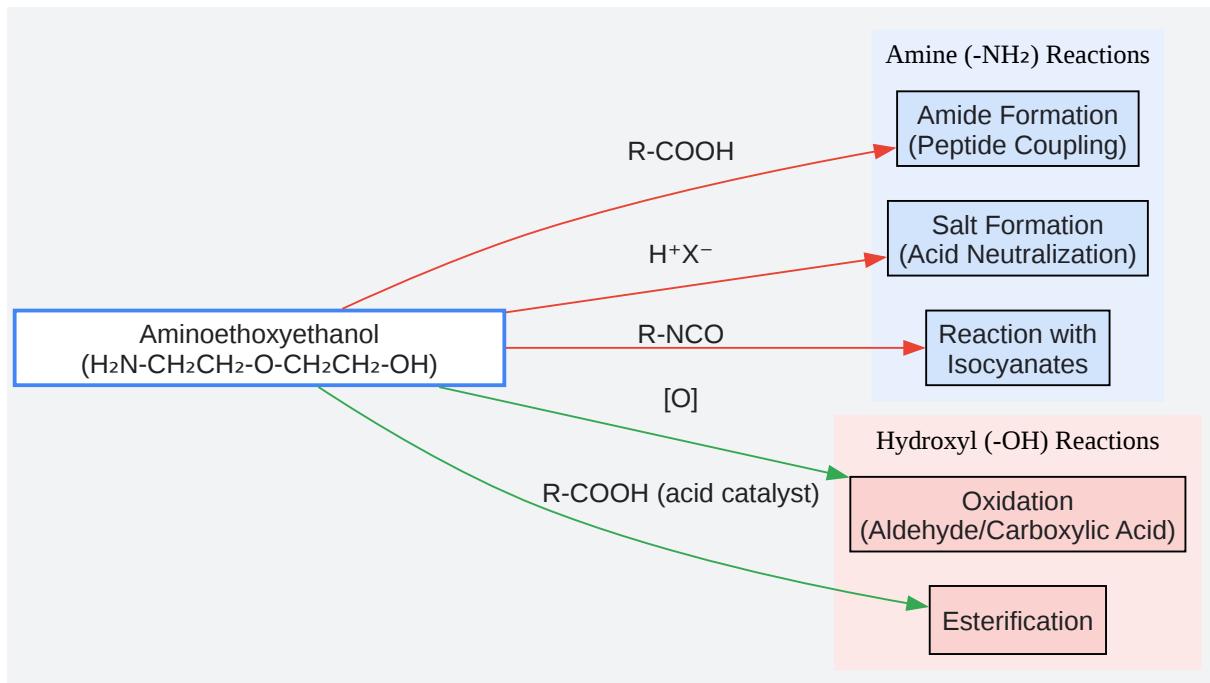
Property	Value
CAS Number	929-06-6 [8]
Molecular Formula	C4H11NO2 [8]
Molar Mass	105.14 g/mol [8]
Appearance	Colorless to light yellow clear liquid [1] [7]
Density / Specific Gravity	1.05 - 1.06 at 20 °C [1] [9]
Melting Point	-12.5 °C [9] [10]
Boiling Point	218 - 224 °C [9] [10]
Flash Point	127 °C / 260.6 °F [10]
Water Solubility	Completely miscible [1] [5]
Vapor Pressure	<0.1 hPa at 20 °C [9]

| pH | 10.2 (10 g/L aqueous solution at 20°C)[\[10\]](#) |

Table 2: Toxicological Data for **Aminoethoxyethanol**

Test	Species	Route	Value
LD50	Rat	Oral	3000 - 5,660 mg/kg [9] [11]
LD50	Rabbit	Dermal	1,190 mg/kg [11]
LC50 (96 h)	Golden orfe (Leuciscus idus)	-	460 mg/l [12]
EC50 (48 h)	Water flea (Daphnia magna)	-	190 mg/l [12]

| IC50 (72 h) | Green algae (Desmodesmus subspicatus) | - | 162 mg/l[\[12\]](#) |


Safety and Handling: **Aminoethoxyethanol** is classified as a corrosive material that can cause severe skin burns and eye damage.^{[11][12][13]} It is incompatible with strong oxidizing agents, strong acids, isocyanates, and anhydrides.^{[2][7][14]} Handling requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.^{[10][14]}

Bifunctional Reactivity and Chemical Synthesis

The presence of both an amine and a hydroxyl group on the same molecule allows for selective reactions at either functional group, making it a highly versatile chemical intermediate.

Core Reactivity

- **Amine Group Reactions:** The primary amine group is basic and nucleophilic. It readily neutralizes acids to form salts, participates in peptide coupling reactions with carboxylic acids to form amides, and reacts with compounds such as isocyanates, epoxides, and acid halides.^{[1][2][7]}
- **Hydroxyl Group Reactions:** The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.^[1] It can also undergo esterification and other reactions typical of primary alcohols.

[Click to download full resolution via product page](#)

Bifunctional Reactivity of **Aminoethoxyethanol**

Synthesis Protocols

Several methods are employed for the industrial and laboratory synthesis of **aminoethoxyethanol**.

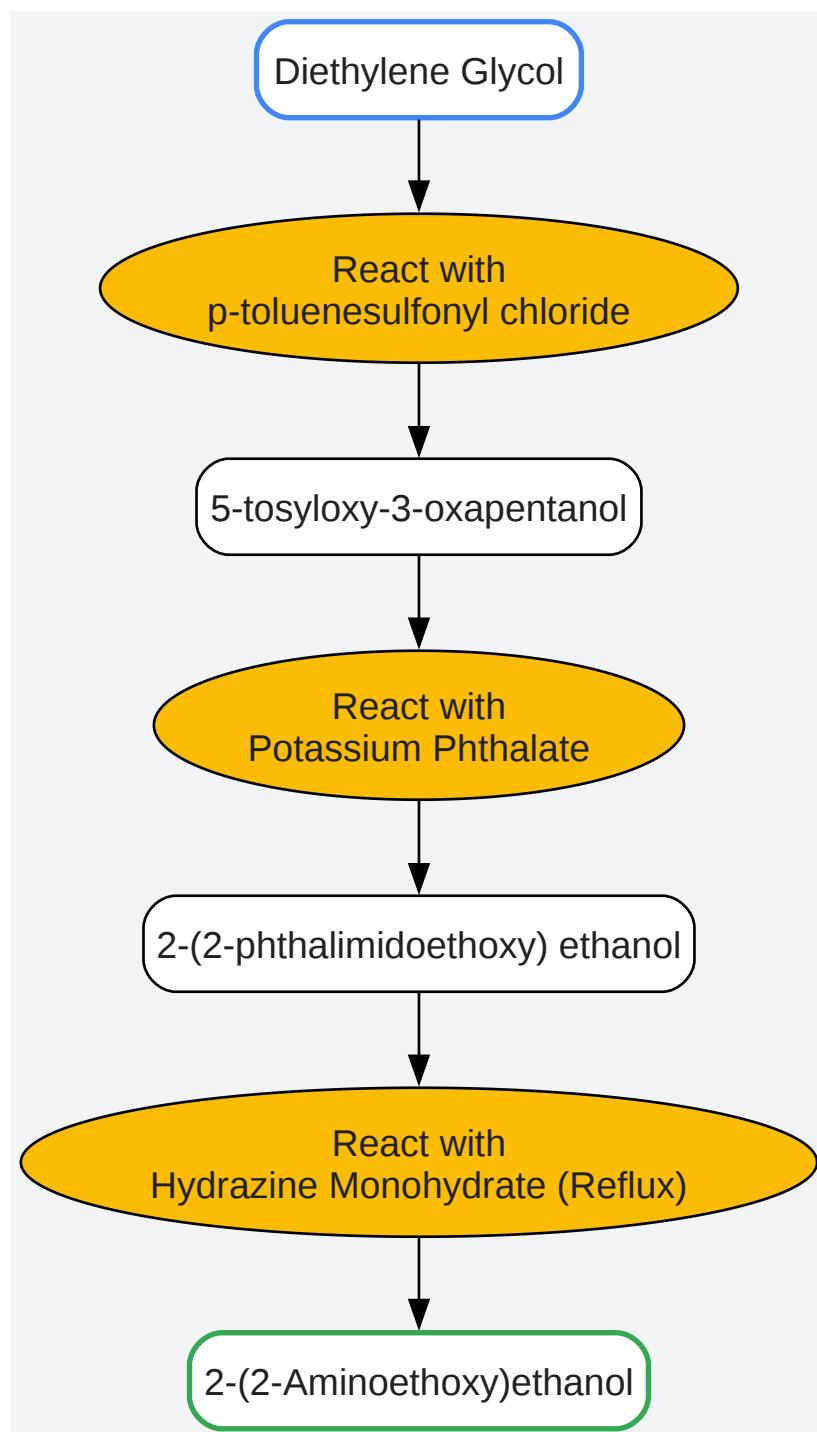
Protocol 1: Catalytic Amination of Diethylene Glycol (DEG)

This is a common industrial method involving the reaction of diethylene glycol with ammonia in the presence of a catalyst. The process often yields morpholine as a co-product, with the ratio of products depending on the catalyst and reaction conditions.^[4]

- Reaction: Diethylene Glycol + Ammonia \rightarrow 2-(2-Aminoethoxy)ethanol + Morpholine

- Catalyst: Metal or metal oxide catalysts, such as Cobalt Oxide on Kieselguhr, are typically used.[4]
- Procedure Outline:
 - A catalyst (e.g., 50 g of Cobalt Oxide on Kieselguhr) is charged into a tubular reactor and reduced under a hydrogen flow at approximately 200°C.[4]
 - A feed mixture of diethylene glycol (DEG), ammonia, and hydrogen gas is passed through the reactor in downflow mode.[4]
 - The reaction is maintained at a specific temperature and pressure to optimize the yield of **aminoethoxyethanol**.[4]
 - The product stream is then purified, typically through distillation, to separate **aminoethoxyethanol** from unreacted starting materials, morpholine, and other byproducts.

Table 3: Example Experimental Parameters for the Amination of DEG


Parameter	Plan 3[4]	Plan 4[4]
Catalyst	50 g Co Oxide on Kieselguhr	50 g Co Oxide on Kieselguhr
DEG Feed Rate	62 g/hr	62.5 g/hr
Ammonia Feed Rate	310 g/hr	320 g/hr
Hydrogen Feed Rate	42 NL/hr	43 NL/hr
Temperature	210 °C	210 °C
Pressure	14 Bar (g)	14 Bar (g)
Duration	6.75 hours	7 hours

| Result (AEE:Morpholine Ratio) | 3.1 | 3.8 |

Protocol 2: Gabriel Synthesis

A multi-step laboratory method for producing high-purity **aminoethoxyethanol** involves the Gabriel synthesis, which avoids the formation of secondary and tertiary amines.[15]

- Methodology:
 - Step 1: Tosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol.[15]
 - Step 2: Reaction with Potassium Phthalate: The resulting tosylated intermediate is reacted with potassium phthalate to produce 2-(2-phthalimidoethoxy) ethanol.[15] This step introduces a protected nitrogen group.
 - Step 3: Hydrazinolysis: The phthalimide group is cleaved by reacting 2-(2-phthalimidoethoxy) ethanol with hydrazine monohydrate in refluxing ethanol. This reaction releases the primary amine, yielding the final product, 2-(2-aminoethoxy)ethanol.[15]
- Purification: The final product is purified by column chromatography on silica gel.[15]
- Yield: An overall yield of approximately 33% from diethylene glycol has been reported for this method.[15]

[Click to download full resolution via product page](#)Workflow for the Gabriel Synthesis of **Aminoethoxyethanol**

Applications in Research and Drug Development

The unique structure of **aminoethoxyethanol** makes it a valuable tool for researchers, particularly in the life sciences and drug development sectors.

- Pharmaceutical Intermediate: It is a key reactant in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it has been used in the preparation of TD-4306, a long-acting $\beta 2$ agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease.[16]
- PEG Linker Chemistry: **Aminoethoxyethanol** serves as a short, hydrophilic polyethylene glycol (PEG) linker, often referred to as "Amino-PEG2-alcohol".[7] These linkers are used to connect different molecules. The terminal amino group can be reacted with activated esters or carbonyls, while the hydroxyl group offers another point for modification. This is particularly useful in creating bioconjugates, such as modifying oligonucleotides or peptides to alter their properties.[17]
- Prodrug Development: The concept of prodrugs involves chemically modifying a drug to improve its pharmacological or pharmaceutical properties, such as bioavailability or targeted delivery.[18] While specific prodrugs based on **aminoethoxyethanol** are not extensively detailed, its amine and alcohol functionalities make it a suitable promoiety. For example, the amine group could be used to form an amide linkage with a carboxylic acid-containing drug, potentially improving its transport across biological membranes via amino acid transporters. [18]
- Broader Industrial Uses: Beyond the laboratory, **aminoethoxyethanol** is widely used for the bulk removal of acidic gases like H_2S and CO_2 from natural gas streams.[3][4][5] It is also a precursor for synthesizing surfactants, emulsifiers, foam stabilizers, and corrosion inhibitors used in personal care products, metalworking fluids, and detergents.[5][6]

Conclusion

Aminoethoxyethanol is a quintessential bifunctional molecule, offering the distinct reactivities of both a primary amine and a primary alcohol. This dual nature, combined with its physical properties, makes it an exceptionally versatile and valuable chemical. From large-scale industrial processes like gas sweetening to sophisticated applications in pharmaceutical synthesis and bioconjugation, its utility is extensive. For researchers and drug development professionals, **aminoethoxyethanol** represents a fundamental building block, enabling the

synthesis of complex molecules and the modification of biologics, underscoring its continued importance in modern chemistry and life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Aminoethoxyethanol (EVT-8523875) [evitachem.com]
- 2. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nbinno.com [nbinno.com]
- 4. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]
- 8. 2-(2-Aminoethoxy)ethanol synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. www1.mscdirect.com [www1.mscdirect.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nj.gov [nj.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 16. Page loading... [wap.guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Aminoethoxyethanol as a bifunctional molecule amine and alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8391809#aminoethoxyethanol-as-a-bifunctional-molecule-amine-and-alcohol\]](https://www.benchchem.com/product/b8391809#aminoethoxyethanol-as-a-bifunctional-molecule-amine-and-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com